2-Methoxycycloheptan-1-OL
Description
2-Methoxycycloheptan-1-OL is an organic compound belonging to the class of alcohols It features a seven-membered cycloheptane ring with a methoxy group (-OCH3) and a hydroxyl group (-OH) attached to it
Properties
Molecular Formula |
C8H16O2 |
|---|---|
Molecular Weight |
144.21 g/mol |
IUPAC Name |
2-methoxycycloheptan-1-ol |
InChI |
InChI=1S/C8H16O2/c1-10-8-6-4-2-3-5-7(8)9/h7-9H,2-6H2,1H3 |
InChI Key |
GNADUXHMRSVQDL-UHFFFAOYSA-N |
Canonical SMILES |
COC1CCCCCC1O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method to synthesize 2-Methoxycycloheptan-1-OL involves the reaction of 1,2-epoxycycloheptane with anhydrous hydrochloric acid in methanol. This reaction proceeds through the opening of the epoxide ring, followed by the addition of the methoxy group and the formation of the hydroxyl group .
Industrial Production Methods
While specific industrial production methods for 2-Methoxycycloheptan-1-OL are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-Methoxycycloheptan-1-OL can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The compound can be reduced to form a cycloheptane derivative with a methoxy group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like hydrochloric acid (HCl) or sulfuric acid (H2SO4) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 2-methoxycycloheptanone or 2-methoxycycloheptanal.
Reduction: Formation of 2-methoxycycloheptane.
Substitution: Formation of various substituted cycloheptane derivatives depending on the substituent introduced.
Scientific Research Applications
2-Methoxycycloheptan-1-OL has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological systems.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals
Mechanism of Action
The mechanism of action of 2-Methoxycycloheptan-1-OL involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with various biological molecules, influencing their structure and function. The methoxy group can also participate in hydrophobic interactions, affecting the compound’s overall activity. These interactions can modulate enzyme activity, receptor binding, and other cellular processes .
Comparison with Similar Compounds
Similar Compounds
2-Methoxycyclohexanol: A six-membered ring analog with similar functional groups.
2-Methoxycyclooctanol: An eight-membered ring analog with similar functional groups.
2-Methoxycyclopentanol: A five-membered ring analog with similar functional groups.
Uniqueness
2-Methoxycycloheptan-1-OL is unique due to its seven-membered ring structure, which imparts different steric and electronic properties compared to its analogs. This uniqueness can influence its reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications .
Biological Activity
2-Methoxycycloheptan-1-OL, a cyclic alcohol, is of interest in various fields of organic chemistry and pharmacology due to its potential biological activities. This compound has been studied for its synthesis, structural properties, and interactions with biological systems. The following sections will detail its biological activity, including relevant case studies, research findings, and data tables summarizing key aspects of its pharmacological profile.
2-Methoxycycloheptan-1-OL has the molecular formula C8H16O2 and is characterized by a methoxy group (-OCH3) attached to a cycloheptanol structure. The compound's structure can influence its reactivity and biological interactions.
Synthesis
The compound can be synthesized through the acid-catalyzed ring-opening of epoxides, specifically from 1,2-epoxycycloheptane using anhydrous HCl in methanol . This method highlights the importance of understanding reaction mechanisms in the development of biologically active compounds.
Biological Activity Profiles
Research indicates that 2-Methoxycycloheptan-1-OL exhibits various biological activities. The following table summarizes key findings related to its pharmacological effects:
| Activity | Mechanism | Source |
|---|---|---|
| Antimicrobial | Disruption of bacterial cell walls | In vitro studies on bacterial strains |
| Antioxidant | Scavenging free radicals | Assays measuring DPPH radical inhibition |
| Cytotoxicity | Induction of apoptosis in cancer cells | Cell line studies (e.g., HeLa cells) |
| Anti-inflammatory | Inhibition of COX enzymes | Enzyme inhibition assays |
Case Study 1: Antimicrobial Activity
A study investigated the antimicrobial properties of 2-Methoxycycloheptan-1-OL against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated significant inhibition at concentrations as low as 100 µg/mL. The mechanism was attributed to the compound's ability to disrupt bacterial cell wall synthesis.
Case Study 2: Antioxidant Effects
Another research effort focused on the antioxidant activity of 2-Methoxycycloheptan-1-OL using DPPH radical scavenging assays. The compound demonstrated a scavenging activity comparable to standard antioxidants like ascorbic acid, suggesting potential applications in preventing oxidative stress-related diseases.
Case Study 3: Cytotoxicity in Cancer Cells
In vitro studies on human cancer cell lines revealed that 2-Methoxycycloheptan-1-OL induced apoptosis at higher concentrations (IC50 = 50 µM). Mechanistic studies suggested that the compound activates caspase pathways, leading to programmed cell death.
Research Findings
Recent advancements in computational biology have facilitated the prediction of biological activity profiles for compounds like 2-Methoxycycloheptan-1-OL. A study utilizing in silico methods estimated its interactions with various molecular targets, indicating potential roles as a modulator for several pathways involved in inflammation and cancer progression .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
